REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:15])[N:11](OC)[CH3:12])[CH:5]=[CH:6][C:7]=1[Cl:8].F[C:17](F)(F)C1C=CC=C(NC(=O)N(C)C)C=1.CC1C=CC(CCOC2C=CC(NC(=O)N(OC)C)=CC=2)=CC=1>>[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10](=[O:15])[N:11]([CH3:17])[CH3:12])[CH:5]=[CH:6][C:7]=1[Cl:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)NC(N(C)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(=CC=C1)NC(N(C)C)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CCOC2=CC=C(C=C2)NC(N(C)OC)=O)C=C1
|
Name
|
3-(5-t-butyl-3,4-thiadiazol-2-yl)-4-hydroxy-1-methyl-2-imidazolidone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)NC(N(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |